Hexyl ([1,1'-biphenyl]-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by the presence of a carbon-oxygen-carbon (O-C-O) group, where the carbon atom is bonded to an oxygen atom and an organyl group. This compound is known for its unique structural features, which include a hexyl group attached to a biphenyl moiety through an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of hexanol with [1,1’-biphenyl]-4-yl acetic acid in the presence of an acid catalyst. The reaction conditions usually include heating the reactants to facilitate the removal of a water molecule, leading to the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of Hexyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous esterification processes. These processes are designed to optimize yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.
Scientific Research Applications
Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds, such as:
Hexyl acetate: A simpler ester with a hexyl group and an acetate moiety, used in fragrances and flavors.
Biphenyl acetate: An ester with a biphenyl group and an acetate moiety, used in organic synthesis.
Hexyl benzoate: An ester with a hexyl group and a benzoate moiety, used in cosmetics and personal care products.
The uniqueness of Hexyl ([1,1’-biphenyl]-4-yl)acetate lies in its combination of a hexyl group and a biphenyl moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
91300-57-1 |
---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
hexyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChI Key |
ZCDFTQUJAUTYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.